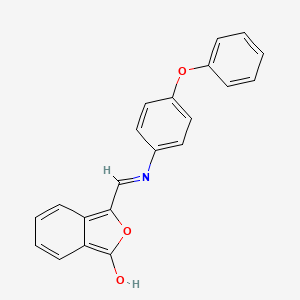
(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its potential use in the treatment of neurological disorders and as a diagnostic tool for cancer.
Mécanisme D'action
The mechanism of action of (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one is not fully understood. However, studies have shown that the compound exerts its effects by modulating various signaling pathways in the body. It has been reported to inhibit the activity of certain enzymes and reduce the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation, scavenge free radicals, and induce apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one in lab experiments is its versatility. The compound can be used in various assays to study its effects on different cell types and signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Further studies are needed to understand the compound's mechanism of action and optimize its efficacy and safety. Additionally, research is needed to develop new methods for synthesizing this compound and improving its solubility in water to enhance its bioavailability.
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. Its potential use as a therapeutic agent for various diseases and its neuroprotective effects make it an area of interest for future research. Further studies are needed to optimize its efficacy and safety and develop new methods for synthesizing and improving its solubility in water.
Méthodes De Synthèse
The synthesis of (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one involves the reaction between 4-phenoxyaniline and isobenzofuran-1(3H)-one in the presence of a catalyst. The reaction is carried out under specific conditions, and the yield of the product depends on the reaction parameters.
Propriétés
IUPAC Name |
3-[(4-phenoxyphenyl)iminomethyl]-2-benzofuran-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-21-19-9-5-4-8-18(19)20(25-21)14-22-15-10-12-17(13-11-15)24-16-6-2-1-3-7-16/h1-14,23H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGQMKLTNUZPHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C4C=CC=CC4=C(O3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

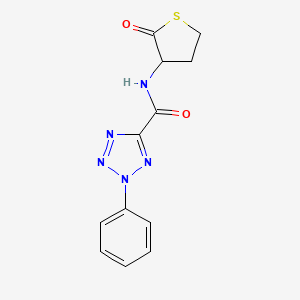
![Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2388286.png)
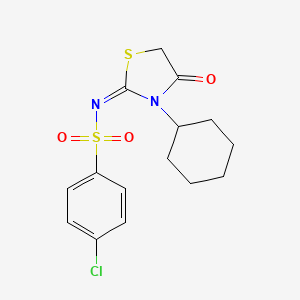
![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388288.png)

![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)
![2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2388295.png)
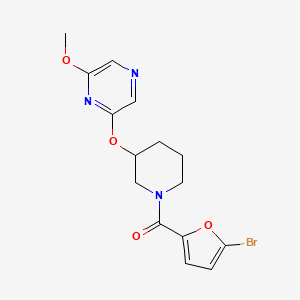

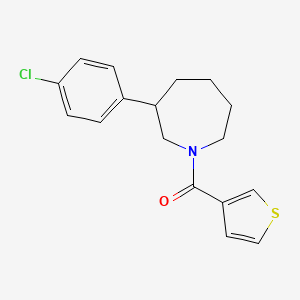

![N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388303.png)

![Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate](/img/structure/B2388305.png)